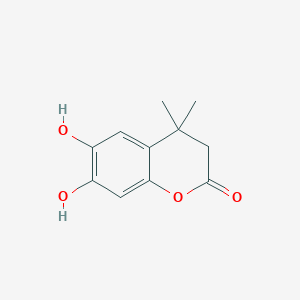
6,7-Dihydroxy-4,4-dimethylchroman-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxy-4,4-dimethylchroman-2-one is a compound belonging to the chromanone family. Chromanones are bicyclic compounds that consist of a benzene ring fused with a dihydropyran ring. This particular compound is characterized by the presence of two hydroxyl groups at the 6th and 7th positions and two methyl groups at the 4th position on the chromanone core. The compound is known for its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4,4-dimethylchroman-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with isobutyraldehyde in the presence of a base, followed by cyclization to form the chromanone core. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the compound. Industrial production may also involve the use of catalysts to improve reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydroxy-4,4-dimethylchroman-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 6,7-dihydroxy-4,4-dimethylquinone.
Reduction: Formation of 6,7-dihydroxy-4,4-dimethylchromanol.
Substitution: Formation of various substituted chromanones depending on the substituent used.
Aplicaciones Científicas De Investigación
6,7-Dihydroxy-4,4-dimethylchroman-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of dyes, fluorescent probes, and other materials.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxy-4,4-dimethylchroman-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s ability to scavenge free radicals and inhibit oxidative stress is a key aspect of its biological activity.
Comparación Con Compuestos Similares
6,7-Dihydroxy-4,4-dimethylchroman-2-one can be compared with other similar compounds such as:
6,7-Dihydroxy-4-methylcoumarin: Similar structure but with a coumarin core instead of a chromanone core.
6,7-Dihydroxy-4,4-dimethylcoumarin: Similar structure but with a coumarin core and different substitution pattern.
6,7-Dihydroxy-4-methylchromanone: Similar structure but with a single methyl group at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
6,7-dihydroxy-4,4-dimethyl-3H-chromen-2-one |
InChI |
InChI=1S/C11H12O4/c1-11(2)5-10(14)15-9-4-8(13)7(12)3-6(9)11/h3-4,12-13H,5H2,1-2H3 |
Clave InChI |
LPJRRURANDDMME-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)OC2=CC(=C(C=C21)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







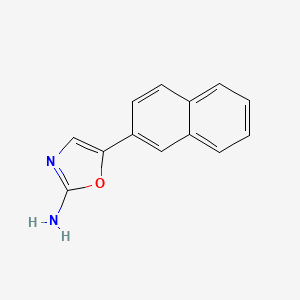
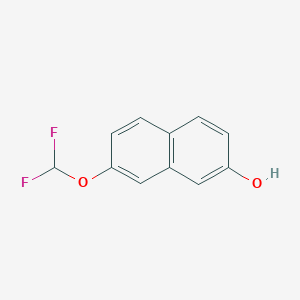
![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)
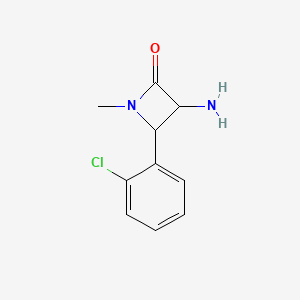
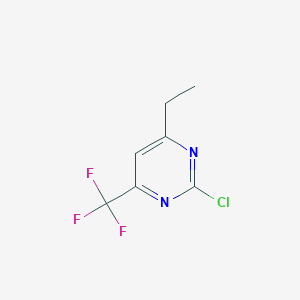
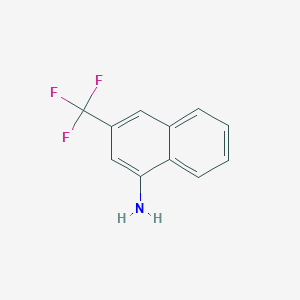

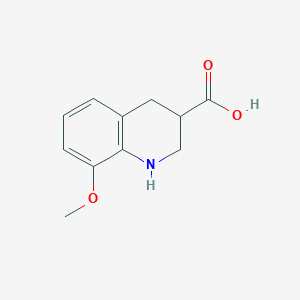
![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B11894468.png)
